Edpetiline

描述

准备方法

合成路线和反应条件: Edpetiline 可以通过其前体化合物的水解合成。 主要的合成路线涉及 this compound 的水解,生成 D-葡萄糖和帝国碱 . 反应条件通常包括使用甲醇作为溶剂,温度范围为 272-276°C .

工业生产方法: this compound 的工业生产涉及从贝母属植物的干燥鳞茎中提取该化合物。 提取过程包括使用甲醇和乙醇等溶剂,然后进行结晶和色谱等纯化步骤,以分离出纯净的 this compound .

化学反应分析

反应类型: Edpetiline 经历多种类型的化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: this compound 可以在酸性条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: this compound 的还原可以使用硼氢化钠或氢化铝锂等试剂实现。

取代: 涉及 this compound 的取代反应通常使用氯或溴等卤化剂在受控条件下进行。

主要生成物: 从这些反应中形成的主要产物包括 this compound 的各种衍生物,如 Edpetilidine 和 Edpetilidinine .

科学研究应用

Edpetiline 具有广泛的科学研究应用,包括:

化学: 用作研究生物碱合成和反应的模型化合物。

生物学: 研究其在调节细胞模型中的炎症反应和氧化应激中的作用.

作用机制

Edpetiline 主要通过抑制促炎细胞因子和氧化应激介质发挥其作用。 它显着抑制脂多糖诱导的巨噬细胞中促炎细胞因子,如肿瘤坏死因子-α和白介素-6 的含量和 mRNA 表达水平 . 此外,this compound 下调诱导型一氧化氮合酶和环氧合酶-2 等炎症介质的表达 . 该化合物还抑制 IκB 的磷酸化和核转录因子-κB p65 的核转录,以及丝裂原活化蛋白激酶信号通路中 p38 和 ERK 的磷酸化 .

相似化合物的比较

Edpetiline 在其类似化合物中是独一无二的,因为它具有强大的抗炎和抗氧化特性。 类似的化合物包括:

帝国碱: 贝母属植物中的另一种生物碱,具有类似的抗炎作用.

Eduardine: 以其抗炎和镇痛特性而闻名.

Edpetilidine 和 Edpetilidinine: This compound 的衍生物,具有可比的药理作用.

这些化合物具有相似的化学结构和药理活性,但它们的效力和具体应用有所不同。

生物活性

Edpetiline, a compound classified under the alkaloids, has garnered attention for its potential therapeutic properties. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound (CAS # 32685-93-1) is derived from the Fritillaria species, known for their medicinal properties. The compound's structure allows it to interact with various biological targets, contributing to its therapeutic effects.

Pharmacological Effects

This compound exhibits several pharmacological activities that make it a candidate for further research:

- Anti-inflammatory Activity : Studies have indicated that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions. For instance, it has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases .

- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases .

- Respiratory Health : Research involving animal models has highlighted this compound's ability to improve lung function and reduce symptoms associated with chronic obstructive pulmonary disease (COPD). This is achieved through mechanisms such as inhibiting airway inflammation and fibrosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to inhibit the production of cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response .

- Modulation of Signaling Pathways : It interacts with key signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. By modulating these pathways, this compound can exert protective effects against cellular stressors .

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces cytokine levels | Inhibition of NF-κB and MAPK pathways |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Respiratory improvement | Enhances lung function | Inhibits airway inflammation |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Chronic Obstructive Pulmonary Disease (COPD) :

- Inflammatory Disorders :

Research Findings

Recent research has reinforced the therapeutic potential of this compound:

- A study published in 2024 demonstrated that this compound significantly reduced oxidative stress markers in animal models exposed to cigarette smoke, indicating its protective role against lung damage .

- Another investigation revealed that this compound could enhance the efficacy of conventional anti-inflammatory drugs when used in combination therapy, suggesting a synergistic effect that warrants further exploration .

属性

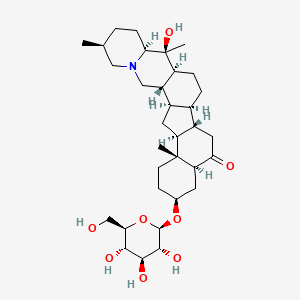

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-RRIRULBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32685-93-1 | |

| Record name | Edpetiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDPETILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?

A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.

Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?

A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.

Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?

A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.

Q4: What is the source of this compound, and are there other alkaloids present in this source?

A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。